Saxagliptina Amida Cíclica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

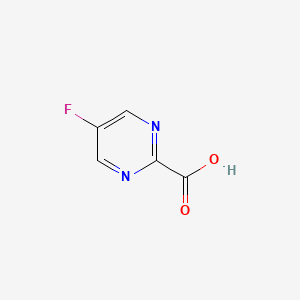

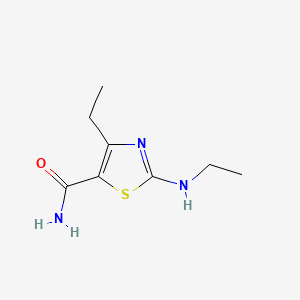

Saxagliptin Cyclic Amide is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Saxagliptin Cyclic Amide is formed as an impurity during the degradation of saxagliptin in solid dosage forms . This compound is of interest due to its potential impact on the stability and efficacy of saxagliptin formulations.

Aplicaciones Científicas De Investigación

Saxagliptin Cyclic Amide has several applications in scientific research:

- Chemistry: Studying the degradation pathways and stability of saxagliptin formulations .

- Biology: Investigating the metabolic pathways and potential toxicological effects of saxagliptin and its impurities .

- Medicine: Understanding the impact of impurities on the efficacy and safety of antidiabetic medications .

- Industry: Developing stable formulations and optimizing production processes to minimize impurity formation .

Mecanismo De Acción

Target of Action

Saxagliptin Cyclic Amide primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels.

Mode of Action

Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, saxagliptin increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by saxagliptin leads to an increase in the concentration of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion . This results in better regulation of blood glucose levels. Saxagliptin can also covalently bind to the thiol groups of cysteine residues of endogenous proteins in vivo , indicating the potential for saxagliptin to cause drug-induced liver injury.

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The primary result of saxagliptin’s action is the improved regulation of blood glucose levels. This is achieved through the augmentation of glucose-dependent insulin secretion, facilitated by increased concentrations of GLP-1 and GIP .

Action Environment

The action of saxagliptin can be influenced by environmental factors. For instance, the formation of acidic polyethylene glycol (PEG) degradation products can lower the micro-environmental pH, which in turn lowers the formation of the main saxagliptin degradation product, epi-cyclic amidine . This results in better resistance of the formulation to high relative humidity conditions . Additionally, the dose of saxagliptin should be limited to 2.5 mg once daily when coadministered with strong CYP inhibitors due to increased saxagliptin exposure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of saxagliptin involves the coupling of N-Boc-3-hydroxyadamantylglycine with methanoprolineamide using EDC as a coupling agent . The formation of saxagliptin cyclic amide occurs as a degradation product under specific conditions, such as high relative humidity and the presence of reactive impurities like polyethylene glycol degradation products .

Industrial Production Methods: Industrial production of saxagliptin typically involves enzyme-catalyzed reactions. For instance, the biocatalytic semi-synthesis of saxagliptin involves the use of phenylalanine dehydrogenase and formate dehydrogenase to convert 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine . The process is optimized for high yield and efficiency, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Saxagliptin Cyclic Amide undergoes various chemical reactions, including:

Hydrolysis: Leading to the formation of saxagliptin formyl amide impurity.

Oxidation: Resulting in the formation of 5-hydroxysaxagliptin.

Substitution: Involving the reaction with nucleophiles like L-cysteine to form thiazolinic acid metabolites.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Oxidation: Often facilitated by oxidizing agents such as hydrogen peroxide.

Substitution: Requires nucleophilic reagents like L-cysteine under physiological conditions.

Major Products Formed:

- Saxagliptin Formyl Amide Impurity

- 5-Hydroxysaxagliptin

- Thiazolinic Acid Metabolites

Comparación Con Compuestos Similares

- Vildagliptin

- Sitagliptin

- Linagliptin

Comparison: Saxagliptin Cyclic Amide is unique due to its formation as a degradation product and its specific chemical structure. Unlike vildagliptin and sitagliptin, saxagliptin has a cyanopyrrolidine group that reacts with nucleophiles like L-cysteine to form thiazolinic acid metabolites . This unique reactivity can lead to different metabolic and toxicological profiles compared to other DPP-4 inhibitors.

Propiedades

IUPAC Name |

(2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBXKHDARSBKNT-YGADWWLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1N3[C@H](C2)C(=O)N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)

![(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570325.png)